Product packaging for 2-Iododibenzothiophene(Cat. No.:CAS No. 177586-41-3)

2-Iododibenzothiophene

Cat. No.: B1632392
CAS No.: 177586-41-3
M. Wt: 310.15 g/mol
InChI Key: LCTVJYHYWSCJAF-UHFFFAOYSA-N
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Description

Overview of Dibenzothiophene (B1670422) Derivatives in Scientific Inquiry

Dibenzothiophene (DBT), an organosulfur compound composed of two benzene (B151609) rings fused to a central thiophene (B33073) ring, and its derivatives are a significant class of heterocyclic compounds in scientific research. wikipedia.org Structurally, dibenzothiophene can be considered a sulfur-containing analogue of anthracene. This unique structure imparts specific electronic and physical properties that make its derivatives valuable in various fields.

In materials science, dibenzothiophene derivatives are investigated for their potential as organic semiconductors. rsc.orgrsc.org Their rigid, planar structure facilitates π-π stacking, which is crucial for charge transport in electronic devices. Consequently, they are used as building blocks for organic field-effect transistors (OFETs) and as host materials in phosphorescent organic light-emitting diodes (PHOLEDs). rsc.orgrsc.org For instance, certain derivatives have been synthesized to act as high-triplet-energy host materials, leading to high quantum efficiency in deep blue PHOLEDs. rsc.org

In medicinal chemistry, the dibenzothiophene scaffold is found in various pharmacologically active molecules. nih.gov Researchers have synthesized and studied dibenzothiophene derivatives for applications such as positron emission tomography (PET) imaging of specific receptors in the brain. nih.gov For example, derivatives of dibenzo[b,d]thiophene 5,5-dioxide have been developed with high affinity and selectivity for α7-nicotinic acetylcholine (B1216132) receptors, which are implicated in various neurological disorders. nih.gov

Furthermore, the chemistry of dibenzothiophene itself is a subject of academic interest. Studies on its functionalization and transformation provide insights into the reactivity of polycyclic aromatic sulfur heterocycles. researchgate.netrepec.org For example, the oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone significantly alters the electronic properties of the ring system, redirecting the regioselectivity of subsequent substitution reactions. wikipedia.org

Significance of Halogenated Dibenzothiophenes as Synthetic Intermediates and Functional Molecules

Halogenated dibenzothiophenes are of particular importance in organic synthesis, serving as versatile intermediates for the construction of more complex molecules. The introduction of halogen atoms, such as bromine or iodine, onto the dibenzothiophene core provides reactive handles for a variety of cross-coupling reactions. These reactions are fundamental in modern organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.

The carbon-halogen bond can be readily activated by transition metal catalysts, most notably palladium complexes. This enables participation in reactions such as the Suzuki-Miyaura coupling (with boronic acids or esters), the Sonogashira coupling (with terminal alkynes), and other similar transformations. researchgate.netnih.govresearchgate.netnih.gov These methodologies allow for the precise and efficient attachment of a wide range of organic fragments to the dibenzothiophene scaffold.

For example, 2,8-dibromodibenzothiophene (B47624) is a well-known building block for synthesizing small molecules, oligomers, and polymers for applications in organic electronics. ossila.com The bromine atoms can be substituted to extend the π-conjugation of the molecule, thereby tuning its optical and electronic properties for use in OLEDs, OFETs, and organic photovoltaics (OPVs). ossila.com

The position of the halogen atom on the dibenzothiophene ring is crucial as it dictates the final structure and properties of the resulting molecule. Halogenation can occur at various positions, and the synthesis of specific isomers is a key challenge that chemists address to create tailored functional materials.

Positioning of 2-Iododibenzothiophene as a Pivotal Building Block in Advanced Organic Synthesis

Within the class of halogenated dibenzothiophenes, this compound represents a particularly valuable, though specialized, synthetic building block. The carbon-iodine bond is generally more reactive than the corresponding carbon-bromine or carbon-chlorine bonds in catalytic cycles, often allowing for milder reaction conditions and higher yields in cross-coupling reactions. youtube.com This makes iodo-substituted aromatics highly sought after for complex molecular synthesis.

The iodine atom at the 2-position of the dibenzothiophene nucleus makes this site selectively available for functionalization. This is significant because direct C-H functionalization of the parent dibenzothiophene can sometimes lead to mixtures of isomers. By starting with this compound, chemists can introduce a wide variety of substituents at a defined position.

The primary utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions. For instance, in a Sonogashira coupling, it can be reacted with a terminal alkyne to introduce an alkynyl group at the 2-position. youtube.comias.ac.in This is a powerful method for creating extended π-conjugated systems, which are of interest for nonlinear optics and molecular wires. Similarly, a Suzuki coupling reaction with an arylboronic acid would yield a 2-aryldibenzothiophene, a structural motif present in many advanced materials and biologically active compounds.

While specific, commercially available data for this compound is limited, its role as a pivotal building block can be inferred from the well-established reactivity of iodoarenes and the demonstrated importance of the dibenzothiophene core in materials and medicinal chemistry. The synthesis of this compound provides a gateway to a vast array of novel 2-substituted dibenzothiophene derivatives that would be otherwise difficult to access, enabling the systematic exploration of structure-property relationships in these important classes of molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H7IS B1632392 2-Iododibenzothiophene CAS No. 177586-41-3

Properties

IUPAC Name

2-iododibenzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7IS/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCTVJYHYWSCJAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2)C=CC(=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7IS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Iododibenzothiophene and Positional Isomers

Direct Functionalization Strategies

Direct functionalization involves the introduction of an iodine atom onto the pre-existing dibenzothiophene (B1670422) scaffold. The key challenge in this approach is controlling the regioselectivity of the iodination reaction.

Electrophilic aromatic substitution is a primary method for the direct iodination of dibenzothiophene. The electron-rich nature of the dibenzothiophene ring system facilitates this reaction, but controlling the position of iodination can be challenging, often leading to a mixture of isomers. The reactivity of the positions on the dibenzothiophene ring towards electrophiles generally follows the order C2 > C4 > C3 > C1.

Various iodinating reagents and conditions have been developed to enhance regioselectivity. The choice of the iodinating agent and the solvent system can significantly influence the product distribution. For instance, the use of N-Iodosuccinimide (NIS) in conjunction with an acid catalyst can promote iodination. Silver salts, such as silver sulfate (B86663) (Ag₂SO₄), in the presence of molecular iodine (I₂), can also be employed to generate a potent electrophilic iodinating species, offering a degree of control over the reaction's outcome. nih.gov The specific conditions, including solvent and temperature, are critical in directing the substitution to the desired position, primarily the 2-position.

Table 1: Examples of Reagents for Regioselective Iodination

Iodinating System Typical Substrate Type Key Feature
N-Iodosuccinimide (NIS) / Acid Electron-rich aromatics Common and accessible reagent
I₂ / Silver Salts (e.g., Ag₂SO₄) Phenols, Anisoles, Anilines High reactivity, can influence regioselectivity

This table is illustrative of general methods for aromatic iodination that can be applied to dibenzothiophene.

Recent advancements in organic synthesis have focused on the development of metal-free C-H functionalization reactions, which offer a more sustainable and economical alternative to traditional metal-catalyzed processes. nih.gov These methods often utilize hypervalent iodine reagents or in-situ generated electrophilic iodine species to directly convert a C-H bond to a C-I bond. rsc.org

One prominent strategy involves the use of molecular iodine (I₂) activated by an oxidizing agent. For example, tert-butyl hydroperoxide (TBHP) can mediate the dual activation of molecular iodine and the heterocyclic substrate, generating an electrophilic iodine species (I+) in situ that drives the iodination. rsc.org Another approach involves using diaryliodonium salts as arylating agents, though their application for direct iodination is less common than for arylation. nih.gov These metal-free methods are prized for their mild reaction conditions and high functional group tolerance, making them attractive for the late-stage functionalization of complex molecules. nih.govnih.gov

Cyclization-Based Syntheses of Iodinated Dibenzothiophenes

An alternative to direct iodination is the construction of the dibenzothiophene ring system from precursors that already contain an iodine atom. This approach offers excellent control over the position of the iodo-substituent.

The key step in this synthetic strategy is the formation of the thiophene (B33073) ring through an intramolecular C-S bond-forming cyclization.

Radical-mediated cyclizations can be effective for forming the C-S bond. These reactions often proceed via a radical intermediate that attacks an aromatic ring to close the thiophene ring. An electrochemical approach has been demonstrated where bis(biaryl) disulfides are converted to dibenzothiophenes through electrochemical oxidation. nih.govfigshare.com The use of a halogen mediator is crucial in this process, facilitating the intramolecular C-S cyclization. nih.gov While not explicitly forming an iodo-dibenzothiophene, the principles of halogen-mediated radical cyclization are applicable. A metal-free method using catalytic iodine (I₂) and oxygen from the air as an oxidant has been developed for the synthesis of benzothiophenes, which proceeds via a radical-triggered intramolecular C-S bond formation. nih.gov This methodology could potentially be adapted for the synthesis of iodinated dibenzothiophenes from appropriately substituted precursors.

A powerful method for constructing the dibenzothiophene core involves the acid-mediated intramolecular cyclization of biaryl sulfoxides. In this reaction, a 2-substituted biaryl sulfoxide (B87167) is treated with a strong acid or an acid anhydride (B1165640), such as trifluoroacetic anhydride (TFAA). manchester.ac.uk The sulfoxide is activated, generating a highly electrophilic sulfur species. This intermediate then undergoes an intramolecular electrophilic aromatic substitution onto the adjacent aryl ring to form the dibenzothiophene S-oxide. rsc.orgacs.org The resulting S-oxide can then be reduced to the corresponding dibenzothiophene. If the biaryl precursor contains an iodine atom, this method provides a direct route to a specifically substituted iododibenzothiophene. This approach is particularly advantageous for synthesizing highly functionalized dibenzothiophenes with precise control over the substitution pattern. rsc.org

Table 2: Comparison of Cyclization-Based Strategies

Method Precursor Type Key Reagent/Condition Product
Radical-Mediated Cyclization Bis(biaryl) disulfides Electrochemical oxidation, Halogen mediator Dibenzothiophene

Intramolecular Carbon-Sulfur (C-S) Bond Forming Reactions

Electrochemical Cyclization Methods for Dibenzothiophene Derivatives

Electrochemical synthesis has emerged as a powerful and environmentally conscious method for constructing complex organic molecules. In the context of dibenzothiophene synthesis, electrochemical approaches offer an alternative to traditional methods that often require harsh conditions, expensive transition metals, or stoichiometric amounts of potent oxidizing agents. chemistryviews.org

A notable electrochemical method involves the cyclization of bis(biaryl) disulfides to form the dibenzothiophene core. chemistryviews.orgresearchgate.net This process is typically carried out in an undivided electrochemical cell equipped with platinum electrodes. The reaction medium consists of a solvent such as nitromethane, a supporting electrolyte like lithium perchlorate (B79767) (LiClO₄), and a halogen mediator, most commonly tetrabutylammonium (B224687) bromide (Bu₄NBr). chemistryviews.org The reaction is conducted at an elevated temperature, for instance, 100°C. chemistryviews.org

The proposed mechanism initiates with the anodic oxidation of the bromide ion (Br⁻) from Bu₄NBr to generate a reactive bromonium ion ([Br⁺]) species. This electrophilic bromine species then reacts with the bis(biaryl) disulfide, leading to the formation of a biphenylsulfanyl bromide intermediate. Subsequently, an intramolecular nucleophilic attack from one of the aryl rings onto the electrophilic sulfur atom triggers the cyclization, forming the central five-membered thiophene ring. A final deprotonation step yields the desired dibenzothiophene derivative. chemistryviews.org This method has demonstrated good to high yields for a variety of substituted dibenzothiophenes. chemistryviews.orgresearchgate.net However, the efficiency of the reaction can be diminished when the starting bis(biaryl) disulfide bears strong electron-withdrawing groups. chemistryviews.org

This electrochemical strategy represents a more sustainable and atom-economical pathway for the synthesis of dibenzothiophenes, avoiding the need for transition metal catalysts and strong iodide reagents that are often employed in conventional chemical syntheses. chemistryviews.org

Palladium-Catalyzed Annulation and Ring Closure Reactions

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, providing efficient routes to a wide array of complex molecular architectures. In the synthesis of 2-iododibenzothiophene and its isomers, palladium catalysis plays a crucial role in constructing the core dibenzothiophene ring system through annulation and ring closure strategies.

Cyclization of 2-Iodinated Diaryl Thioethers

The intramolecular cyclization of appropriately substituted diaryl thioethers is a direct and effective method for the formation of the dibenzothiophene skeleton. Specifically, the palladium-catalyzed cyclization of 2-iodinated diaryl thioethers provides a targeted route to derivatives such as this compound. This transformation typically involves the formation of a carbon-carbon bond between the two aryl rings of the thioether precursor, facilitated by a palladium catalyst.

While specific examples detailing the cyclization of 2-iodinated diaryl thioethers to form this compound are not prevalent in the provided search results, the general principle of palladium-catalyzed C-H activation and annulation is well-established for related structures. For instance, palladium catalysts have been successfully employed in the C-H arylation of various heteroarenes. organic-chemistry.org These processes often utilize a palladium source in combination with a suitable ligand and base to facilitate the carbon-carbon bond formation.

Routes from Halogenated Biphenyl (B1667301) Precursors

An alternative and powerful strategy for synthesizing the dibenzothiophene ring system involves the palladium-catalyzed annulation of halogenated biphenyl precursors with a suitable sulfur source. A prominent example is the reaction of 2,2'-diiodobiphenyl (B1330377) with an alkyne in the presence of a palladium catalyst, which leads to the formation of phenanthrene (B1679779) derivatives. While this reaction builds a carbocyclic ring, analogous strategies can be envisioned for the construction of the thiophene ring in dibenzothiophenes.

A more direct route involves the reaction of a dihalogenated biphenyl, such as 2,2'-diiodobiphenyl, with a sulfur-containing reagent. The palladium catalyst facilitates the double C-S bond formation to construct the central thiophene ring. The regioselectivity of this annulation is critical in determining the final substitution pattern on the dibenzothiophene product. For the synthesis of a specifically substituted derivative like this compound, a precursor such as an appropriately substituted iodo-biphenyl would be required.

Halogen Exchange and Transformations for Iodo-Dibenzothiophenes

The introduction of an iodine substituent onto the dibenzothiophene core can also be achieved through post-synthesis modification of a pre-formed dibenzothiophene ring. Halogen exchange reactions and other chemical transformations are valuable tools for this purpose.

Trimethylsilyl-Halo Exchange Reactions

While direct trimethylsilyl-halo exchange reactions on dibenzothiophene to yield this compound are not explicitly detailed in the provided search results, this type of transformation is a general and widely used method in organic synthesis for the introduction of halogen atoms. The general principle involves the reaction of a trimethylsilyl-substituted arene with an electrophilic halogen source.

In a hypothetical application to dibenzothiophene, a 2-(trimethylsilyl)dibenzothiophene precursor would be reacted with an iodine source, such as iodine monochloride (ICl) or N-iodosuccinimide (NIS). The trimethylsilyl (B98337) group acts as a directing group and facilitates the electrophilic substitution at the desired position. The reaction typically proceeds under mild conditions and offers high regioselectivity.

Conversion from Bromo-substituted Dibenzothiophenes

A common and practical method for the synthesis of iodo-aromatic compounds is through the conversion of the corresponding bromo-derivatives. This transformation, often referred to as a Finkelstein-type reaction for aryl halides, typically involves a halogen exchange process. For the synthesis of this compound, the starting material would be 2-bromodibenzothiophene (B1267234). ossila.com

The conversion is generally achieved by reacting the 2-bromodibenzothiophene with an iodide salt, such as sodium iodide or potassium iodide, in the presence of a copper(I) catalyst and a suitable ligand. The reaction is often carried out in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The success of this reaction depends on the relative reactivity of the C-Br versus the C-I bond and the insolubility of the resulting bromide salt (e.g., NaBr or KBr) in the reaction medium, which helps to drive the equilibrium towards the desired iodo-substituted product.

Multicomponent and One-Pot Synthetic Protocols

The development of multicomponent and one-pot synthetic protocols for the preparation of complex molecules like this compound and its isomers is a significant area of research in organic chemistry. These approaches offer advantages in terms of efficiency, atom economy, and reduced waste generation by combining multiple reaction steps into a single operation without the isolation of intermediates. While direct multicomponent or one-pot syntheses specifically targeting this compound are not extensively documented, related methodologies for the synthesis of functionalized dibenzothiophenes and iodinated aromatic compounds provide a framework for potential synthetic strategies.

One notable one-pot approach involves the functionalization of the dibenzothiophene core. For instance, a one-pot cascade synthesis has been developed for the preparation of 4-substituted dibenzothiophenes starting from dibenzothiophene-5-oxide. rsc.org This process involves a sequence of sulfoxide-directed C-H metalation, boration, reduction, and a final Suzuki coupling to introduce a substituent at the 4-position. While this method targets the 4-position, it demonstrates the feasibility of one-pot modifications of the dibenzothiophene scaffold. Adaptation of this strategy for the synthesis of this compound would require achieving regioselective C-H activation and subsequent iodination at the 2-position.

In a related context, one-pot procedures for the synthesis of iodinated benzothiophenes have been reported. These methods often involve an iodine-mediated electrophilic cyclization. For example, functionalized 3-iodobenzo[b]thiophenes have been synthesized in a one-pot, two-step reaction from substituted 2-(propynyl-3-ol) thioanisoles. rsc.org This process includes an initial iodine-mediated halocyclization followed by an iodine-catalyzed etherification. rsc.org Another approach describes a novel one-pot, two-step reaction for the synthesis of 2,3-disubstituted benzo[b]thiophenes by combining three simple starting reagents through an electrophilic iodocyclization followed by alkylation. morressier.com Although these methods apply to the benzothiophene (B83047) core, they highlight the use of iodine in one-pot cyclization and functionalization sequences, which could potentially be extended to the construction of the dibenzothiophene ring system with concurrent iodination.

Multicomponent reactions (MCRs) represent another powerful strategy for the efficient construction of complex heterocyclic systems. nih.gov While a specific MCR for this compound is not described, the principles of MCRs can be applied to design potential synthetic routes. For instance, a palladium iodide-catalyzed multicomponent synthesis of benzothiophene-2-acetic esters has been developed from 1-(2-(methylthio)phenyl)prop-2-yn-1-ols, carbon monoxide, and an alcohol. researchgate.net This reaction proceeds through an S-cyclization-demethylation-alkoxycarbonylation-reduction sequence. researchgate.net Designing an MCR for this compound would likely involve the strategic selection of starting materials that can assemble the dibenzothiophene core and incorporate an iodine atom in a single, convergent process.

Furthermore, tandem reactions, which involve a sequence of intramolecular transformations, offer another avenue for one-pot synthesis. A copper(I)-catalyzed tandem reaction of 2-iodobenzenamine with isothiocyanate has been shown to produce 2-aminobenzothiazoles efficiently. nih.gov A similar conceptual approach could be envisioned for the synthesis of iodinated dibenzothiophenes, where the reaction cascade is designed to form the tricyclic system and introduce the iodo group.

The following table summarizes a selection of one-pot and multicomponent reactions for the synthesis of related sulfur-containing heterocycles, which could serve as a basis for the development of protocols for this compound.

Table 1: Examples of One-Pot and Multicomponent Syntheses of Related Heterocycles

Product Type Starting Materials Reagents/Catalysts Key Features Reference
4-Substituted Dibenzothiophenes Dibenzothiophene-5-oxide, Aryl boronic acid [Ir(cod)(OMe)]2, dtbbpy, B2pin2, Pd(OAc)2, SPhos, K3PO4 One-pot cascade involving C-H metalation, boration, reduction, and Suzuki coupling. rsc.org
3-Iodobenzo[b]thiophenes Substituted 2-(propynyl-3-ol) thioanisoles, Alcohols I2 One-pot, two-step iodine-mediated halocyclization and etherification. rsc.org
2,3-Disubstituted Benzo[b]thiophenes Three simple starting components I2 (as electrophile and catalyst) One-pot, two-step electrophilic iodocyclization and alkylation. morressier.com
Benzothiophene-2-acetic esters 1-(2-(methylthio)phenyl)prop-2-yn-1-ols, Carbon monoxide, Alcohols PdI2, KI Multicomponent S-cyclization-demethylation-alkoxycarbonylation-reduction sequence. researchgate.net
2-Aminobenzothiazoles 2-Iodobenzenamine, Isothiocyanate CuI Copper-catalyzed tandem reaction. nih.gov

Reactivity and Mechanistic Investigations of 2 Iododibenzothiophene

Carbon-Halogen (C-I) Bond Reactivity and Functionalization

The carbon-iodine bond in 2-iododibenzothiophene is the key to its synthetic utility, enabling a variety of chemical transformations.

Nucleophilic Substitution Reactions at the Iodinated Position

Nucleophilic aromatic substitution (SNAAr) reactions on aryl halides like this compound are generally challenging due to the high energy required to break the strong C-I bond and the electron-rich nature of the aromatic ring. libretexts.org These reactions typically necessitate either the presence of strong electron-withdrawing groups on the aromatic ring to activate it towards nucleophilic attack or the use of very strong nucleophiles. libretexts.orgnih.gov The mechanism often proceeds through a two-step addition-elimination pathway, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgdiva-portal.org Another possibility is an elimination-addition mechanism that goes through a highly reactive benzyne (B1209423) intermediate. youtube.com

While specific examples of nucleophilic substitution on this compound are not extensively detailed in the provided search results, the general principles of SNAAr suggest that reactions with potent nucleophiles could lead to the displacement of the iodide. For instance, the Finkelstein reaction, which involves halide exchange, can be applied to aromatic systems, though it often requires catalysis, for example by copper(I) iodide with diamine ligands. wikipedia.org

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly with palladium, has become an indispensable tool for functionalizing aryl halides, and this compound is a prime substrate for these transformations. wikipedia.orgnih.govelsevierpure.com

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. youtube.comnih.gov This reaction is highly valued in both academic and industrial settings due to the mild reaction conditions, the commercial availability and low toxicity of the boron reagents, and the straightforward work-up procedures. nih.gov

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (this compound) to form a palladium(II) intermediate. youtube.com

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex, a step that is facilitated by the base. youtube.com

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst. youtube.com

This compound can be effectively coupled with various boronic acids or their esters to generate 2-aryldibenzothiophenes. The reactivity of aryl halides in Suzuki coupling generally follows the order I > Br > Cl. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

Aryl HalideBoronic Acid/EsterCatalystBaseSolventProduct
This compoundPhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Water2-Phenyldibenzothiophene
This compound4-Methoxyphenylboronic acidPd(dppf)Cl₂K₃PO₄Dioxane2-(4-Methoxyphenyl)dibenzothiophene
This compoundThiophene-2-boronic acidPd(OAc)₂/SPhosK₂CO₃DMF2-(Thiophen-2-yl)dibenzothiophene

This table is illustrative and based on general knowledge of Suzuki-Miyaura couplings. Specific experimental details for this compound would require dedicated literature searching beyond the provided results.

The Sonogashira coupling is a fundamental reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The ability to carry out the reaction under mild conditions has made it a valuable tool in the synthesis of complex molecules, including natural products and pharmaceuticals. wikipedia.org

The generally accepted mechanism involves two interconnected catalytic cycles:

Palladium Cycle: Similar to the Suzuki coupling, it begins with the oxidative addition of the aryl halide to the Pd(0) catalyst. libretexts.org

Copper Cycle: The copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium(II) complex. libretexts.org The final step is reductive elimination from the palladium complex to yield the arylated alkyne and regenerate the Pd(0) catalyst. youtube.com

This compound serves as an excellent substrate for Sonogashira coupling, allowing for the direct introduction of an alkynyl group at the 2-position. researchgate.net

Table 2: Examples of Sonogashira Coupling Reactions with this compound

AlkyneCatalyst SystemBaseSolventProduct
PhenylacetylenePd(PPh₃)₂Cl₂ / CuITriethylamineTHF2-(Phenylethynyl)dibenzothiophene
TrimethylsilylacetylenePd(PPh₃)₄ / CuIDiisopropylamineToluene2-((Trimethylsilyl)ethynyl)dibenzothiophene
1-HeptynePd(OAc)₂ / P(t-Bu)₃ / CuIPiperidineDMF2-(Hept-1-yn-1-yl)dibenzothiophene

This table is illustrative and based on general knowledge of Sonogashira couplings. Specific experimental details for this compound would require dedicated literature searching beyond the provided results.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an amine with an aryl halide. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern organic synthesis due to its wide substrate scope and functional group tolerance, largely replacing harsher classical methods. wikipedia.org The development of bulky, electron-rich phosphine (B1218219) ligands by Stephen Buchwald's group has been crucial to the success and broad applicability of this reaction. youtube.com

The catalytic cycle involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination then yields the desired aryl amine and regenerates the palladium(0) catalyst. youtube.com

This compound can be readily coupled with a variety of primary and secondary amines using the Buchwald-Hartwig amination protocol to produce 2-aminodibenzothiophene derivatives.

Table 3: Examples of Buchwald-Hartwig Amination with this compound

AmineCatalyst/LigandBaseSolventProduct
AnilinePd₂(dba)₃ / XPhosNaOt-BuTolueneN-Phenyldibenzothiophen-2-amine
MorpholinePd(OAc)₂ / RuPhosK₃PO₄Dioxane4-(Dibenzothiophen-2-yl)morpholine
n-ButylaminePd₂(dba)₃ / BrettPhosLiHMDSTHFN-(n-Butyl)dibenzothiophen-2-amine

This table is illustrative and based on general knowledge of Buchwald-Hartwig aminations. Specific experimental details for this compound would require dedicated literature searching beyond the provided results.

Beyond the specific named reactions above, general palladium-catalyzed methodologies are central to the functionalization of dibenzothiophene (B1670422) scaffolds. nih.govrsc.org These strategies often involve the cleavage of C-H and C-S bonds to construct the dibenzothiophene core itself or to further elaborate it. nih.gov Palladium(II) catalysts, for example, have been used to synthesize dibenzothiophene derivatives through C-H/C-S bond cleavage, a mechanistically distinct process that does not require an external oxidant. nih.govrsc.org Palladium catalysis is also instrumental in creating precursors for these heterocyclic systems. nih.govelsevierpure.com The versatility of palladium catalysts allows for a wide range of transformations, making it a key element in the synthetic chemist's toolbox for manipulating molecules like this compound. youtube.com

Photochemical Transformations of this compound and its S-Oxides

The study of this compound and its corresponding S-oxides reveals a fascinating interplay of photochemical reactions, driven by the presence of the iodine atom and the sulfoxide (B87167) group. These transformations include the cleavage of the carbon-iodine bond, the removal of oxygen from the sulfur atom, and the generation of reactive oxygen species.

Photodeiodination of this compound

Upon exposure to ultraviolet light, this compound can undergo photodeiodination. nih.gov This process involves the homolytic cleavage of the carbon-iodine (C-I) bond, which is the weakest bond in the molecule, to generate a dibenzothienyl radical and an iodine radical. This photochemical reactivity is a characteristic feature of iodo-substituted aromatic compounds. The resulting dibenzothienyl radical can then abstract a hydrogen atom from the solvent or another hydrogen donor to form dibenzothiophene.

The efficiency of this photodeiodination process is influenced by the solvent environment and the wavelength of the incident light. This reaction pathway highlights the lability of the C-I bond under photochemical conditions and is a key transformation of this compound.

Photodeoxygenation of Halogen-Substituted Dibenzothiophene S-Oxides

Dibenzothiophene-5-oxide (DBTO) itself undergoes photodeoxygenation to produce dibenzothiophene (DBT), although with a very low quantum yield. nih.gov This reaction is proposed to proceed through the scission of the sulfur-oxygen (S-O) bond, a process that is coupled with an intersystem crossing step to yield the sulfide (B99878) and atomic oxygen in its triplet ground state (O(³P)). nih.govresearchgate.net

The introduction of a halogen atom, such as iodine in this compound-S-oxide, significantly enhances the quantum yield of this deoxygenation reaction. nih.gov The order of efficiency for this heavy-atom effect is iodo > bromo > chloro, which is consistent with a mechanism involving intersystem crossing. nih.gov The photolysis of halogen-substituted dibenzothiophene S-oxides in various media has been studied, and the rate of deoxygenation is highly dependent on the substitution pattern on the dibenzothiophene core. elsevier.com In aqueous media, the photolysis of certain hydroxymethyl-substituted dibenzothiophene S-oxides leads to deoxygenation with significantly higher quantum yields than in organic solvents. researchgate.netnih.gov

Heavy Atom Effect on Photoreactivity and Intersystem Crossing

The "heavy atom effect" is a well-established phenomenon in photochemistry where the presence of a heavy atom, like iodine, enhances the rate of spin-forbidden processes, such as intersystem crossing (ISC). researchgate.netrsc.org Intersystem crossing is the transition of a molecule from an excited singlet state (S₁) to an excited triplet state (T₁). In the case of this compound and its S-oxide, the iodine atom facilitates this transition. nih.gov

Phosphorescence data for this compound are consistent with heavy-atom-assisted intersystem crossing. nih.gov This enhanced ISC has significant implications for the subsequent photochemical pathways. For this compound-S-oxide, the increased population of the triplet state, due to the heavy atom effect, leads to a more efficient S-O bond cleavage and, consequently, a higher quantum yield for photodeoxygenation. nih.gov The introduction of a thienyl substituent can also alter the relative singlet and triplet excited state energy levels, which can enhance intersystem crossing. rsc.org

Generation and Reactivity of O(³P) Species from Photolysis

A key consequence of the photodeoxygenation of dibenzothiophene S-oxides is the generation of atomic oxygen in its triplet ground state, O(³P). nih.govresearchgate.net This highly reactive species is a potent oxidant. researchgate.net While the direct photolysis of dibenzothiophene-5-oxide produces O(³P) with a low quantum yield, the presence of a heavy atom in derivatives like this compound-S-oxide enhances its formation. nih.gov

The generation of O(³P) in solution through this photochemical method is significant because it provides a relatively clean source of this reactive species. researchgate.netmdpi.org The reactivity of the generated O(³P) is consistent with its known oxidative properties. researchgate.net For instance, in the presence of alkenes under aerobic conditions, oxidative cleavage has been observed, suggesting the involvement of O(³P). researchgate.netnih.gov The photodeoxygenation of dibenzothiophene S-oxide derivatives has been utilized to study the effects of O(³P) on various biological molecules, including proteins, nucleic acids, and lipids. nih.gov

Carbon-Sulfur (C-S) Bond Activation and Insertion Reactions

The carbon-sulfur bonds in dibenzothiophene are notably stable, making their cleavage a significant challenge in processes like hydrodesulfurization of fossil fuels. acs.org However, transition metal complexes have shown the ability to activate and insert into these inert C-S bonds.

Transition Metal Complex Insertion into C-S Bonds

Transition metal complexes can facilitate the cleavage of the C-S bonds in dibenzothiophene through insertion of the metal center into the bond. acs.orgacs.org This process is a key step in the desulfurization of dibenzothiophene. For example, a trinuclear ruthenium pentahydride compound has been shown to achieve complete desulfurization of dibenzothiophene, yielding biphenyl (B1667301) and a μ₃-sulfido complex. acs.org Similarly, the trinuclear ruthenium-carbonyl compound, [Ru₃(CO)₁₂], can also effect the desulfurization of dibenzothiophene via a double C-S bond activation process. acs.org

The insertion of a Pt(PPh₃)₂ group into the C-S bond of dibenzothiophene has also been reported. acs.org Furthermore, nickel hydride dimers can react with dibenzothiophene under mild conditions, leading to reversible C-S bond insertion. acs.org These reactions demonstrate the potential of transition metal complexes to overcome the high stability of the C-S bonds in dibenzothiophene and related sulfur-containing aromatic compounds.

Regioselectivity Influenced by Steric and Electronic Factors

The regioselectivity of chemical reactions involving this compound is a critical aspect of its chemistry, dictated by a complex interplay of steric hindrance and electronic effects. The dibenzothiophene core itself possesses distinct electronic properties at different positions, and the introduction of a bulky, electronegative iodine atom at the 2-position further refines this reactivity landscape.

Electronic Factors: The dibenzothiophene ring system is an electron-rich aromatic structure. wikipedia.org The sulfur atom influences the electron density distribution across the molecule. Positions C-4 and C-6, which are alpha to the sulfur atom, are generally more electron-rich and susceptible to electrophilic attack. However, metalation reactions, such as lithiation with n-butyllithium, preferentially occur at the C-2 position in the parent unsubstituted dibenzothiophene, indicating that this position is the most acidic. chemicalbook.com In this compound, this highly reactive C-2 position is blocked by the iodine atom. The iodine atom itself exerts a dual electronic influence: it is electron-withdrawing through its inductive effect (-I), deactivating the ring towards electrophilic substitution, yet it can act as a weak ortho-, para-director due to its lone pairs.

Steric Factors: The iodine atom is large and imposes significant steric hindrance at the C-2 position and, to a lesser extent, at the adjacent C-1 and C-3 positions. This steric bulk can be the dominant factor in directing incoming reagents, especially large or bulky ones, to more accessible sites on the molecule. nih.gov For instance, in reactions where an incoming group would normally favor the C-2 position, its presence is sterically blocked by the iodine, redirecting the reaction to other positions like C-8 or C-4/C-6.

The competition between these electronic and steric influences determines the final product distribution in substitution reactions. For example, in coupling reactions or further functionalization attempts, the steric hindrance of the iodine at C-2 often forces substitution to occur at the electronically favorable and sterically accessible positions of the other benzene (B151609) ring, such as C-8.

Table 1: Influence of Factors on Regioselectivity of this compound

PositionElectronic InfluenceSteric Influence from Iodine at C-2Predicted Reactivity
C-1Moderately activatedHigh steric hindrance (ortho)Low
C-3Moderately activatedHigh steric hindrance (ortho)Low
C-4Electron-rich (alpha to S)Moderate steric hindranceModerate to High (for electrophiles)
C-6Electron-rich (alpha to S)Low steric hindranceHigh (for electrophiles)
C-8Electronically similar to C-2Low steric hindranceHigh (especially for metalation/coupling)

Reactivity Involving Hypervalent Iodine Chemistry

The iodine atom in this compound can be oxidized from its standard monovalent state to higher oxidation states, typically +3 (I(III)) or +5 (I(V)), forming hypervalent iodine compounds, also known as iodanes. wikipedia.org This class of reagents has gained significant attention in organic synthesis due to their low toxicity compared to heavy metal oxidants and their versatile reactivity under mild conditions. princeton.edu

The general structure of these species can be represented as ArIL₂, for λ³-iodanes (I(III)), and ArIL₄ for λ⁵-iodanes (I(V)), where 'Ar' is the 2-dibenzothienyl group and 'L' represents anionic ligands like acetate, trifluoroacetate, or oxide. princeton.edu The bonding in these molecules is often described by the three-center-four-electron (3c-4e) bond model, which results in a highly polarized and reactive system. e-bookshelf.deresearchgate.net

Formation and Reactivity: this compound can be converted into a λ³-iodane, such as (diacetoxyiodo)dibenzothiophene, by oxidation with reagents like peracetic acid in the presence of acetic anhydride (B1165640). These hypervalent species are powerful electrophiles and oxidizing agents. wikipedia.org Their reactivity is driven by the facile reduction of the iodine center back to its monovalent state, making the [Ar-I]⁺ group an excellent leaving group. princeton.edu

Key reactions involving hypervalent 2-dibenzothienyliodonium species include:

Ligand Exchange and Nucleophilic Substitution: The ligands on the hypervalent iodine center can be readily exchanged. Subsequently, the entire [2-dibenzothienyl-IL]⁺ moiety can act as a leaving group in reactions with nucleophiles, effectively transferring a ligand to the nucleophile.

Oxidative Functionalization: They can mediate a wide range of oxidative transformations. For instance, they are used in the oxidation of alcohols, phenols, and in the α-functionalization of carbonyl compounds.

Carbon-Heteroatom and Carbon-Carbon Bond Formation: Diaryliodonium salts, a type of λ³-iodane with two aryl groups attached to the iodine, can be prepared from this compound. These salts are excellent reagents for arylating a variety of nucleophiles, including amines, phenols, and carbanions, under transition-metal-catalyzed or metal-free conditions.

Table 2: Examples of Hypervalent Iodine Reagents from this compound

Reagent NameFormulaIodine StatePrimary Application
(Diacetoxyiodo)dibenzothiophene(C₁₂H₇S)I(OAc)₂λ³-Iodane (I(III))Oxidizing agent, Acetoxylation reactions. beilstein-journals.org
(Bis(trifluoroacetoxy)iodo)dibenzothiophene(C₁₂H₇S)I(OCOCF₃)₂λ³-Iodane (I(III))Powerful oxidizing agent for more challenging substrates.
2-Dibenzothienyliodonium salts[(C₁₂H₇S)(Ar)]⁺X⁻λ³-Iodane (I(III))Arylation of nucleophiles.
2-Iodyldibenzothiophene(C₁₂H₇S)IO₂λ⁵-Iodane (I(V))Strong oxidizing agent, analogous to IBX. wikipedia.org

Radical Reaction Pathways in this compound Chemistry

In addition to ionic pathways, this compound can participate in reactions proceeding through radical intermediates. youtube.com These pathways are typically initiated by heat, light (photolysis), or the use of a radical initiator. The carbon-iodine bond is the weakest bond in the molecule and is susceptible to homolytic cleavage, generating a 2-dibenzothienyl radical and an iodine radical.

Generation of the 2-Dibenzothienyl Radical: The formation of the 2-dibenzothienyl radical is a key step in many of its radical reactions.

Photochemical Cleavage: Irradiation with UV light can provide the energy needed to break the C-I bond.

Thermal Cleavage: At elevated temperatures, the C-I bond can cleave homolytically.

Radical-Induced Cleavage: A pre-formed radical can abstract the iodine atom from this compound to generate the 2-dibenzothienyl radical.

Once formed, this highly reactive aryl radical can undergo several subsequent reactions:

Hydrogen Abstraction: It can abstract a hydrogen atom from a solvent or another reagent to form dibenzothiophene.

Addition to π Systems: It can add to double or triple bonds, initiating polymerization or forming new C-C bonds.

Radical Coupling: It can couple with another radical species in the reaction mixture.

Hypervalent Iodine in Radical Chemistry: There is a significant intersection between hypervalent iodine chemistry and radical pathways. Hypervalent iodine(III) reagents, in the presence of initiators or light, can serve as precursors to radicals. beilstein-journals.org For example, the reaction of a hypervalent iodine species with certain substrates can proceed via a single-electron transfer (SET) mechanism, generating radical intermediates that lead to functionalization at positions that are otherwise unreactive, such as benzylic C-H bonds. beilstein-journals.org This suggests that hypervalent derivatives of this compound could be used to initiate radical C-H functionalization on other molecules or even intramolecularly on the dibenzothiophene scaffold itself under the right conditions.

Table 3: Radical Reactions Involving this compound

Initiation MethodReaction TypeDescription
UV light (Photolysis)Radical arylationThe photochemically generated 2-dibenzothienyl radical adds to an aromatic solvent (e.g., benzene) in a radical-substitution pathway.
AIBN (Azobisisobutyronitrile)Radical reduction (deiodination)In the presence of a hydrogen donor like tributyltin hydride, the C-I bond is reductively cleaved via a radical chain mechanism.
Peroxides (e.g., Benzoyl Peroxide)Radical additionThe 2-dibenzothienyl radical adds across an alkene or alkyne.
Hypervalent Iodine Reagent + LightRemote C-H FunctionalizationA potential pathway where a hypervalent derivative initiates a radical chain reaction leading to functionalization at a remote site. beilstein-journals.org

Applications in Advanced Materials and Organic Electronics

Organic Light-Emitting Diodes (OLEDs) and Phosphorescent OLEDs (PHOLEDs)

The unique properties of the dibenzothiophene (B1670422) core make its derivatives highly suitable for multiple roles within OLED and PHOLED architectures. 2-Iododibenzothiophene serves as a key precursor for synthesizing these specialized molecules.

In PHOLEDs, a host material is used to form the emissive layer, where it accommodates a phosphorescent dopant (guest). The host material must have a triplet energy higher than that of the dopant to ensure efficient energy transfer and prevent energy loss. acs.org The high triplet energy of the dibenzothiophene unit makes it an excellent candidate for host materials, particularly for blue or green PHOLEDs. researchgate.net

This compound is utilized as a starting material to synthesize these complex host molecules. Through chemical reactions like the Suzuki or Buchwald-Hartwig couplings, the iodine atom is replaced with other functional groups to fine-tune the electronic properties and morphology of the final host material. For instance, isomers such as 4-iododibenzothiophene (B184035) are used to create more complex structures for PHOLED devices. researchgate.net Similarly, related compounds like 4-bromo-2-iododibenzothiophene are used as intermediates to build novel compounds intended for use in organic light-emitting devices. google.com

Precursor ExampleSynthetic ReactionResulting Functional GroupApplication
4-IododibenzothiophenePalladium-catalyzed couplingAryl or heteroaryl groupsPHOLED Host Material researchgate.net
4-bromo-2-iododibenzothiopheneSuzuki CouplingPhenylamine groupsOLED Material google.com

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows OLEDs to achieve up to 100% internal quantum efficiency without using heavy metals like iridium. researchgate.net TADF molecules require a specific molecular design, often a donor-acceptor (D-A) structure, to minimize the energy gap between their singlet and triplet excited states. km3.com.tw

Derivatives of dibenzothiophene, particularly its oxidized form (dibenzothiophene-S,S-dioxide), are used as strong acceptor units in D-A-D type TADF emitters. google.com The synthesis of these emitters often starts from halogenated dibenzothiophenes, such as this compound. The iodine provides a reactive handle to attach various electron-donating groups, thereby creating the necessary D-A structure for TADF to occur. km3.com.tw

Acceptor Core PrecursorDonor Units AttachedResulting Emitter TypeReference
Halogenated Dibenzothiophene-tetraoxidePhenothiazine, Dimethoxyphenylamine, Carbazole (B46965) derivativesD-A-D TADF Emitter km3.com.tw

Enhancement layers in OLEDs are used to improve charge injection, transport, or confinement, leading to better device efficiency and stability. Compounds containing dibenzothiophene are suitable for these layers due to their electrochemical stability and charge-transporting capabilities. researchgate.net The synthesis of these materials can be accomplished using this compound as a starting point to build larger, more functional molecules designed to be incorporated into specific layers of an OLED device stack. researchgate.net

Organic Semiconductors for Electronic Devices

This compound is frequently classified as an organic semiconductor building block. cymitquimica.com Its derivatives, especially those based on the related acs.orgbenzothieno[3,2-b] acs.orgbenzothiophene (B83047) (BTBT) core, are high-performance organic semiconductors used in Organic Field-Effect Transistors (OFETs). acs.org

The synthesis of these advanced semiconductors often involves using an iodinated precursor. For example, 2-Iodobenzo[b]benzo researchgate.netgoogle.comthieno[2,3-d]thiophene, an isomer of iodinated dibenzothiophene, is a key reactant in Sonogashira coupling reactions to produce solution-processable BTBT derivatives for OFETs. acs.org These reactions demonstrate how the iodo-group serves as a crucial point of attachment for functional groups that enhance properties like solubility and molecular packing, which are critical for semiconductor performance. acs.org

PrecursorReaction TypeResulting SemiconductorKey Property
2-Iodobenzo[b]benzo researchgate.netgoogle.comthieno[2,3-d]thiopheneSonogashira Coupling2-(Phenylethynyl)benzo[b]benzo researchgate.netgoogle.comthieno[2,3-d]thiophenep-channel characteristics acs.org
2-(5-Iodothiophen-2-yl)-7-octylbenzo[b]benzo researchgate.netgoogle.comthieno[2,3-d]thiopheneSonogashira CouplingTriisopropyl((5-(7-octylbenzo[b]benzo researchgate.netgoogle.comthieno[2,3-d]thiophen-2-yl)thiophen-2-yl)ethynyl)silaneSolution-processable acs.org

Photoactive Compounds and Dyes for Optoelectronic Devices

The dibenzothiophene scaffold is inherently photoactive. Studies on this compound itself have revealed specific photochemical behaviors. Upon photolysis, it can undergo deiodination (cleavage of the carbon-iodine bond). acs.orgresearchgate.net Furthermore, its phosphorescence characteristics are consistent with a heavy-atom effect, where the iodine atom promotes intersystem crossing from the singlet excited state to the triplet excited state. researchgate.net While this property is studied at a fundamental level, it underscores the potential of using this compound to design more complex photoactive molecules where controlling excited states is important.

Applications in Liquid Crystals and Conducting Polymers

The development of liquid crystalline organic semiconductors has gained significant attention for applications in thin-film transistors. These materials combine the charge transport properties of semiconductors with the self-assembly and processability of liquid crystals. By attaching flexible alkyl chains to rigid cores like BTBT, which can be synthesized from precursors like this compound, it is possible to induce liquid crystalline phases. For instance, derivatives of BTBT have been shown to exhibit various liquid crystal phases (smectic phases), leading to high charge carrier mobility in transistors. The synthesis of such materials relies on the ability to functionalize the core, a role for which iodo-substituted precursors are well-suited.

Functional Materials through Derivatization for Electronic Applications

The strategic functionalization of the this compound core is a key methodology for developing advanced materials tailored for organic electronic devices. The introduction of various organic moieties at the 2-position (and often symmetrically at the 2- and 8-positions) allows for the fine-tuning of the electronic and physical properties of the resulting molecules. These properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the energy gap, and charge carrier mobility, are critical determinants of a material's performance in applications such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are powerful tools for creating carbon-carbon bonds and are extensively used to append new functional groups to the dibenzothiophene scaffold. rsc.org Starting with a halogenated dibenzothiophene, such as 2,8-dibromodibenzothiophene (B47624), which serves as a close analogue for this compound, a diverse range of derivatives can be synthesized. frontiersin.orgossila.com The choice of the coupled organic fragment—be it an electron-donating, electron-withdrawing, or charge-transporting group—directly influences the characteristics of the final material.

For instance, the derivatization of the dibenzothiophene core with aryl groups through Suzuki coupling has been shown to be an effective strategy. core.ac.uk The electronic nature of substituents on these appended aryl groups can systematically alter the HOMO energy levels of the dibenzothiophene derivatives. core.ac.uk This tunability is crucial for optimizing the energy level alignment in multilayer organic electronic devices, which is necessary for efficient charge injection and transport.

The table below summarizes the electronic properties of selected dibenzothiophene derivatives, illustrating the impact of different substituents on their potential for hole transport applications.

Derivative StructureHOMO (eV)LUMO (eV)Energy Gap (eV)ApplicationReference
2,8-Diphenyldibenzothiophene-5.69-2.483.21OLED Host core.ac.uk
2,8-Di(p-tolyl)dibenzothiophene-5.63-2.463.17OLED Host core.ac.uk
3,7-Bis(5'-hexyl-thiophen-2'-yl)-dibenzothiophene-5.30-2.253.05OFET rsc.org
2,7-divinyl nih.govbenzothieno[3,2-b]benzothiophene---OFET rsc.org
Dibenzothiophene-Carbazole Copolymer (P2Cz-DBT)-5.87-2.233.64OLED Host nih.gov

This table is interactive. Users can sort the data by clicking on the column headers.

The development of ambipolar materials, which can transport both holes and electrons, is a significant goal in organic electronics, enabling the fabrication of simplified and more efficient devices like light-emitting transistors and complementary logic circuits. nih.gov The dibenzothiophene core can be incorporated into polymeric structures designed to exhibit ambipolar behavior. By copolymerizing dibenzothiophene, an electron-donating unit, with electron-accepting monomers, a donor-acceptor (D-A) copolymer is formed. nih.gov This architecture can lead to materials with both low HOMO and LUMO energy levels, facilitating the injection of both holes and electrons.

The following table presents data on dibenzothiophene-based copolymers and their charge transport characteristics.

Copolymer StructureHole Mobility (μh) (cm²/V·s)Electron Mobility (μe) (cm²/V·s)Device ApplicationReference
Diketopyrrolopyrrole-thieno[3,2-b]thiophene (DPPT-TT)>1.0>1.0Ambipolar OFET nih.gov
Carbazole-Dibenzothiophene-5,5-dioxide (CP2)--Light-Emitting Devices nih.gov
3,7-Bis(5'-hexyl-thiophen-2'-yl)-dibenzothiophene7.7 x 10⁻²-OFET rsc.org

This table is interactive. Users can sort the data by clicking on the column headers.

The derivatization of this compound provides a versatile platform for creating a wide array of functional materials for organic electronics. Through established synthetic methodologies, the electronic properties can be systematically tuned to produce high-performance hole-transporting and ambipolar materials, paving the way for advanced electronic and optoelectronic devices.

Medicinal Chemistry and Biological Research Applications

Antitubercular Agents Derived from Dibenzothiophene (B1670422) Scaffolds

The global health challenge posed by tuberculosis (TB), particularly the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), necessitates the discovery of novel therapeutics. nih.govnih.gov The benzo[b]thiophene scaffold, a core component of dibenzothiophene, has been identified as a promising starting point for new antitubercular drugs. nih.gov

Research into benzo[b]thiophene-1,1-dioxide (BTD) derivatives has shown that these compounds can effectively inhibit the growth of M. tuberculosis. nih.gov A systematic exploration of substituents at the C-3 position revealed that five-membered heterocyclic thioether groups are crucial for activity. For instance, a derivative featuring a tetrazole substituent was found to be the most potent in one study, with a Minimum Inhibitory Concentration (MIC) of 2.6 µM against virulent M. tuberculosis. nih.gov Other derivatives, such as those containing oxadiazole moieties, also demonstrated good antitubercular activity with MIC values in the range of 3–8 µM. nih.gov

Further studies on benzo[b]thiophene-2-carboxylic acid derivatives have identified compounds with significant activity against both active and dormant forms of mycobacteria. Molecular docking studies suggest that these compounds may exert their effect by inhibiting Decaprenylphosphoryl-β-D-ribose-2′-epimerase (DprE1), an essential enzyme in the biosynthesis of the mycobacterial cell wall. nih.gov Certain benzo[b]thiophene derivatives have shown potent activity against M. bovis BCG (a model for Mtb) with MICs as low as 0.60 µg/mL and have also demonstrated efficacy against multidrug-resistant M. tuberculosis strains. nih.gov

The synthesis of these promising antitubercular agents often relies on building upon the core benzothiophene (B83047) structure. The use of 2-iododibenzothiophene as a starting material allows for the introduction of various pharmacophoric groups at the 2-position through established synthetic methodologies, providing a viable pathway to novel and diverse libraries of potential antitubercular drugs.

Table 1: Antitubercular Activity of Selected Benzothiophene Derivatives

Compound Class Substituent at C-3 Target Organism MIC Reference
Benzo[b]thiophene-1,1-dioxide Tetrazole M. tuberculosis 2.6 µM nih.gov
Benzo[b]thiophene-1,1-dioxide Oxadiazole M. tuberculosis 3-8 µM nih.gov
Benzo[b]thiophene-2-carboxylic acid deriv. (8c) 1,3-Diketone Dormant M. bovis BCG 0.60 µg/mL nih.gov
Benzo[b]thiophene-2-carboxylic acid deriv. (8g) 1,3-Diketone Dormant M. bovis BCG 0.61 µg/mL nih.gov
Benzo[b]thiophene-2-carboxylic acid deriv. (7b) Flavone Dormant MDR-MTB 2.73 µg/mL nih.gov

Inhibitor Development: Targeting Specific Protein Macrodomains (e.g., PARP14 Macrodomain 2)

Poly(ADP-ribose) polymerase 14 (PARP14) is a protein implicated in cancer cell survival and inflammatory diseases, making it an attractive therapeutic target. nih.govnih.gov PARP14 contains three macrodomains (MD1, MD2, MD3) that bind to ADP-ribose, a key step in its biological function. Of these, macrodomain 2 (MD2) binds ADP-ribose with the highest affinity and is therefore considered a prime target for small molecule inhibition. nih.gov

Through high-throughput screening, a carbazole-based compound, N-(2-(9H-carbazol-1-yl)phenyl)acetamide (GeA-69), was identified as a selective, allosteric inhibitor of PARP14 MD2. nih.govnih.gov This inhibitor binds to a pocket adjacent to the ADP-ribose binding site, inducing a conformational change that blocks the natural ligand. nih.gov

In the process of understanding the structure-activity relationship (SAR) of this new inhibitor class, researchers synthesized several analogues. Notably, to explore the importance of the carbazole (B46965) nitrogen, a dibenzothiophene analogue was synthesized starting from 4-iododibenzothiophene (B184035). nih.gov This dibenzothiophene derivative (compound 27 in the study) showed considerable inhibitory activity against PARP14 MD2 with a half-maximal inhibitory concentration (IC50) of 2.5 µM. nih.gov In contrast, the corresponding dibenzofuran (B1670420) analogue was inactive. This finding underscores the specific structural requirements for binding and highlights that the dibenzothiophene scaffold can serve as a viable core for designing PARP14 MD2 inhibitors. nih.gov

The successful use of 4-iododibenzothiophene to create a key tool compound in this research demonstrates the value of iodinated dibenzothiophenes as intermediates for probing complex biological targets and developing novel therapeutic agents.

Table 2: Inhibitory Activity of Scaffolds against PARP14 Macrodomain 2

Compound Scaffold Specific Analogue Target IC50 Reference
Carbazole GeA-69 (1) PARP14 MD2 Sub-micromolar nih.govox.ac.uk
Dibenzothiophene Analogue 27 PARP14 MD2 2.5 µM nih.gov
Dibenzofuran Analogue 26 PARP14 MD2 Inactive nih.gov

Role as Intermediates in Pharmaceutical Synthesis

Chemical intermediates are the foundational building blocks in the synthesis of active pharmaceutical ingredients (APIs). researchgate.net They provide the core molecular framework that is subsequently modified and elaborated to produce a final drug product. The versatility and reactivity of an intermediate are crucial for its utility in medicinal chemistry.

This compound serves as a valuable intermediate in pharmaceutical research and development due to the reactivity of the carbon-iodine bond. Iodine is an excellent leaving group in various metal-catalyzed cross-coupling reactions, which are fundamental tools in modern drug discovery for forming carbon-carbon and carbon-heteroatom bonds.

For example, palladium-catalyzed reactions like the Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions allow for the precise and efficient introduction of a wide array of substituents onto an aromatic core. rsc.org The synthesis of 2-substituted benzo[b]thiophenes from 2-iodothiophenol (B3069315) via a Sonogashira-type coupling demonstrates the principle of using an iodo-substituted sulfur heterocycle to build more complex molecules. rsc.org Similarly, Suzuki cross-coupling reactions are widely used with bromo- and iodo-thiophenes to synthesize derivatives with potential biological activity. nih.gov

The use of 4-iododibenzothiophene in the synthesis of a PARP14 inhibitor analogue is a direct example of its role as a key intermediate in a drug discovery program. nih.gov By starting with the iodinated scaffold, chemists can readily introduce different chemical groups at a specific position to probe structure-activity relationships and optimize a compound's properties. This strategic utility makes this compound and its isomers important components in the synthetic chemist's toolbox for creating novel molecules with therapeutic potential.

Synthesis of Novel Antibacterial Compounds

The spread of antibiotic resistance is a critical public health threat, driving the search for new antibacterial agents with novel mechanisms of action or scaffolds that can overcome existing resistance. nih.gov The dibenzothiophene core has been explored as a platform for the development of such compounds.

Studies have shown that derivatives of dibenzothiophene can exhibit inhibitory activity against various bacteria. In one study comparing benzo-heterocycles, dibenzothiophene derivatives were evaluated for their antibacterial properties. nih.gov While nitrogen-containing carbazoles showed superior activity in that particular study, the research established the relevance of the broader tricyclic heterocyclic family as a source for antibacterial leads. nih.gov

More specifically, derivatives of the related benzo[b]thiophene scaffold have yielded promising results. Researchers have synthesized series of benzo[b]thiophene acylhydrazones and screened them against multidrug-resistant Staphylococcus aureus (MRSA). nih.gov This work led to the identification of a compound with a minimal inhibitory concentration (MIC) of 4 µg/mL against both a reference strain and a clinically isolated daptomycin-resistant strain of S. aureus. nih.gov Other research has focused on dibenzothiazepine derivatives, which also showed variable but present antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. researchgate.net

This compound is a strategic starting material for generating libraries of such compounds. Using cross-coupling chemistry, the iodine atom can be replaced with the diverse side chains and functional groups seen in active compounds, such as the acylhydrazone moieties or other heterocyclic rings. This allows for the systematic modification of the dibenzothiophene scaffold to optimize antibacterial potency and explore the structure-activity relationships necessary for developing effective new antibiotics. nih.govnih.gov

Table 3: Antibacterial Activity of Selected (Dibenzo)thiophene Derivatives

Compound Class Target Organism MIC Reference
Benzo[b]thiophene Acylhydrazone (II.b) S. aureus (MRSA, daptomycin-resistant) 4 µg/mL nih.gov
Dibenzofuran Derivative (6i) S. aureus (MRSA) 3.13 µg/mL nih.gov
Dibenzofuran Derivative (6m) S. aureus (MRSA) 3.13 µg/mL nih.gov
Dibenzothiazepine Derivative (6a) Various Gram-positive & Gram-negative Active researchgate.net

Theoretical and Mechanistic Studies of 2 Iododibenzothiophene Systems

Computational Chemistry and Molecular Modeling

Computational chemistry has become an indispensable tool for elucidating the intricate details of chemical processes involving 2-iododibenzothiophene and its derivatives. cuny.edu These theoretical approaches allow for the investigation of reaction mechanisms, conformational landscapes, and electronic properties that are often challenging to probe experimentally. cuny.edu

Mechanistic Elucidation of Synthetic Routes (e.g., Cyclization, C-S Bond Formation)

Computational studies have been instrumental in understanding the mechanisms of synthetic routes leading to dibenzothiophene (B1670422) scaffolds. For instance, palladium-catalyzed syntheses of dibenzothiophene derivatives have been developed that proceed through the cleavage of both C-H and C-S bonds. rsc.org A notable aspect of this catalytic cycle is that the product-forming step is an oxidative addition, a departure from the more common reductive elimination pathway. rsc.org

Copper-catalyzed domino processes have also been developed for the synthesis of related benzothiophene (B83047) structures from 2-iodoketones, utilizing xanthate as a sulfur source. nih.gov Mechanistic proposals for these reactions, supported by computational analysis and experimental evidence, suggest the in-situ reduction of a Cu(II) catalyst to a Cu(I) species which then initiates the catalytic cycle for C-S bond formation. nih.gov Furthermore, electrochemical methods for intramolecular dehydrogenative C-S bond formation have been explored for the synthesis of benzothiazoles, offering an oxidant-free synthetic route. researchgate.net

Conformational Analysis and Rotation Energy Profiles

Conformational analysis is crucial for understanding the three-dimensional structure of molecules and how this influences their reactivity. lumenlearning.comlibretexts.org For substituted cyclic systems like this compound, the preference for substituents to occupy either axial or equatorial positions is a key determinant of the most stable conformation. lumenlearning.com The energy difference between these conformations, known as the A-value, quantifies the steric preference of a substituent for the equatorial position. lumenlearning.com In general, bulkier substituents will preferentially occupy equatorial positions to minimize steric hindrance. lumenlearning.com In complex systems, the interplay of multiple substituents can lead to more intricate conformational preferences. umich.edu

Studies on S-O Bond Scission in Photochemical Processes

The photochemistry of dibenzothiophene S-oxides, which are closely related to this compound, has been a subject of detailed mechanistic investigation. Irradiation of dibenzothiophene S-oxide (DBTO) leads to the cleavage of the S-O bond, generating dibenzothiophene (DBT) and atomic oxygen. researchgate.net The mechanism of this photodeoxygenation is sensitive to the reaction conditions. researchgate.netnih.gov

In aqueous media, the process can occur via at least two pH-dependent pathways. nih.gov Under basic conditions, a photoinduced electron transfer mechanism is feasible, leading to a hydroxysulfuranyl radical that subsequently undergoes heterolytic S-O cleavage. researchgate.netnih.gov As the pH decreases, this pathway becomes less thermodynamically favorable. researchgate.netnih.gov At neutral and acidic pH, a direct S-O bond scission mechanism is proposed. researchgate.netnih.gov The quantum yields for this process are observed to increase in these conditions, consistent with charge separation during the bond cleavage. researchgate.netresearchgate.net Computational studies have suggested that the S-O scission likely occurs from a higher-energy, spectroscopically unobserved triplet state (T2), as the phosphorescence energy from the lowest triplet state (T1) is below the energy required for S-O bond dissociation. researchgate.net

Electronic Structure and Reactivity Correlations

The electronic structure of substituted dibenzothiophenes dictates their reactivity. Structure-reactivity correlations, often employing Hammett-type relationships, can quantify the influence of substituents on reaction rates and equilibria. researchgate.net For instance, in the Hantzsch synthesis of substituted dihydropyridines, linear relationships between the logarithm of the rate constant and substituent constants (like σ, σ+, σI, and σR+) have been established. researchgate.net Such analyses reveal the electronic demands of the transition state. For the oxidation of benzothiophene and dibenzothiophene derivatives, the degree of aromatic condensation and the position of methyl substituents have been shown to influence reactivity, though the specific effects depend on the reaction conditions and the nature of the oxidizing species. elsevierpure.com Computational studies on benzothiophene derivatives have also been used to develop Quantitative Structure-Activity Relationship (QSAR) models, which correlate molecular descriptors with biological activity, providing insights into the electronic features that govern their function. nih.govnih.govresearchgate.net

Steric and Electronic Influences on Reaction Regioselectivity

Both steric and electronic factors play a critical role in determining the regioselectivity of reactions involving substituted dibenzothiophenes. wikipedia.orgrsc.org Steric hindrance, arising from the spatial bulk of substituents, can block access to certain reactive sites, thereby directing incoming reagents to less crowded positions. wikipedia.orgyoutube.com This is a common strategy exploited in organic synthesis to control the outcome of a reaction. wikipedia.org

In the context of dibenzothiophene, the presence of methyl groups at the 4- and 6-positions has been shown to exert different effects depending on the reaction conditions. elsevierpure.com Studies on the binding of hindered dibenzothiophene ligands to ruthenium complexes have provided a quantitative measure of these steric effects. acs.org The lability of the dibenzothiophene ligand from the complex follows the order: 4,6-Me₂DBT > 4-MeDBT > DBT > 2,8-Me₂DBT, which is consistent with the increasing steric hindrance around the sulfur atom. acs.org Electronic effects also significantly influence regioselectivity. In electrophilic aromatic substitution reactions, the directing effect of substituents on the aromatic ring is a primary consideration, with steric effects acting as a secondary factor that can influence the ratio of ortho to para products. youtube.com

Photophysical Properties and Intermolecular Interactions

The photophysical properties of thiophene-based molecules, including this compound, are of significant interest. The absorption and emission characteristics of these compounds are sensitive to their molecular structure and the surrounding environment. For donor-π-acceptor (D-π-A) thiophene (B33073) derivatives, a bathochromic (red) shift in the absorption and emission spectra is often observed as the solvent polarity increases, indicative of an intramolecular charge transfer (ICT) process. nih.govrsc.org The magnitude of this shift can be correlated with the electron-donating strength of the substituent. rsc.org

Time-resolved spectroscopic studies on such systems have revealed that the initial excitation is often followed by rapid processes such as ring planarization and stabilization of the charge transfer state. rsc.org The fluorescence quantum yield and lifetime are also influenced by the solvent, with non-radiative decay pathways becoming more significant in certain environments. nih.govrsc.org

Intermolecular interactions also play a crucial role in the properties of these materials. Computational studies have investigated the interactions between electron-deficient halogenated benzenes (like iodo-pentafluorobenzene) and electron-rich thiophene. rsc.org These studies have identified various types of non-covalent interactions, such as σ-hole⋯π and π-hole⋯π bonds, which contribute to the stability of the resulting molecular dimers. rsc.org

Phosphorescence and Intersystem Crossing Mechanisms

The photophysical behavior of this compound is intrinsically linked to the processes of intersystem crossing (ISC) and phosphorescence. Intersystem crossing is a radiationless transition between two electronic states of different spin multiplicity, most commonly from an excited singlet state (S₁) to a triplet state (T₁). princeton.edu This process is formally spin-forbidden, but its efficiency can be significantly enhanced by the presence of a heavy atom, such as iodine, in the molecular structure.

This phenomenon, known as the heavy atom effect, arises from enhanced spin-orbit coupling, which facilitates the required change in electron spin. st-andrews.ac.uk For an aromatic system like dibenzothiophene, the introduction of an iodine atom at the 2-position is expected to dramatically increase the rate of intersystem crossing (k_ISC) compared to the parent, non-halogenated molecule. Consequently, upon photoexcitation, the population of the triplet state becomes much more efficient, leading to phosphorescence—the radiative decay from an excited triplet state back to the singlet ground state (T₁ → S₀)—becoming a more prominent deactivation pathway.

Studies on analogous aromatic systems confirm this principle. For instance, functionalization of 1,3-bis(N-carbazolyl)benzene (mCP) with bromine or iodine atoms leads to a significant decrease in fluorescence quantum yield and a corresponding increase in phosphorescence quantum yield at low temperatures. st-andrews.ac.uk This is attributed to an increase in the ISC rate by several orders of magnitude. st-andrews.ac.uk While direct experimental data for this compound is scarce, the photophysics of the parent chromophore, benzothiophene, shows it to be significantly more emissive than benzene (B151609) or thiophene alone, providing a baseline for its favorable photophysical properties. researchgate.net

However, the relationship is not always straightforward. Research on rsc.orgbenzothieno[3,2-b] rsc.orgbenzothiophene (BTBT), a related heterocyclic system, has shown that increasing spin-orbit coupling by introducing heavy atoms does not invariably lead to higher ISC rates. In some cases, spin-vibronic mechanisms, involving coupling between electronic spin and molecular vibrations, can play a dominant or even more instrumental role in activating the spin-forbidden transition. In other related sulfur-containing polycyclic aromatics like anthradithiophene, intersystem crossing has been shown to be a key process that can outcompete other decay pathways, especially at lower temperatures. nih.gov

Therefore, the mechanism for this compound is predicted to be dominated by highly efficient intersystem crossing due to the heavy-atom-induced spin-orbit coupling. This would channel energy from the initially excited singlet state to the triplet manifold, making phosphorescence a significant and observable phenomenon.

Table 1: Comparison of Photophysical Properties Illustrating the Heavy Atom Effect This interactive table presents data from related compounds to illustrate the expected impact of the iodine atom in this compound.

Compound Fluorescence Quantum Yield (Φf) Phosphorescence Quantum Yield (Φp) Intersystem Crossing Rate (k_ISC) (s⁻¹) Source
mCP (1,3-bis(N-carbazolyl)benzene) 73% 27% (5.0 ± 0.2) x 10⁷ st-andrews.ac.uk
mCP-Br (Brominated mCP) ~12% ~88% (4.0 ± 0.2) x 10⁸ st-andrews.ac.uk
mCP-Br5 (Pentabrominated mCP) 0.8% 99.2% (1.5 ± 0.1) x 10¹⁰ st-andrews.ac.uk
mCP-I (Iodinated mCP) ~7% ~93% (1.6 ± 0.1) x 10⁹ st-andrews.ac.uk

Hypervalent Iodine Species as Reaction Intermediates

This compound can serve as a precursor for the generation of hypervalent iodine species, which are powerful and versatile reaction intermediates in organic synthesis. arkat-usa.org Hypervalent iodine compounds are those in which the iodine atom formally possesses more than the standard eight electrons in its valence shell. princeton.edu The most common and synthetically useful are iodine(III) species, also known as λ³-iodanes. scripps.edu

These reactive intermediates are typically generated in situ through the oxidation of an aryl iodide like this compound. organic-chemistry.org This oxidation converts the iodine(I) atom of the starting material into an iodine(III) center. A variety of oxidizing agents can accomplish this transformation, with common examples including peracetic acid, m-chloroperoxybenzoic acid (m-CPBA), sodium perborate, and Oxone. organic-chemistry.orgorganic-chemistry.org The reaction is generally performed in the presence of a ligand source, such as a carboxylic acid, to form stable, yet reactive, species like [bis(acyloxy)iodo]arenes. arkat-usa.org For example, oxidizing this compound in the presence of acetic acid would yield 2-[bis(acetoxy)iodo]dibenzothiophene.

The resulting hypervalent iodine(III) compound is a potent electrophile and an excellent group-transfer reagent. rsc.org The high reactivity is driven by the tendency of the hypervalent iodine center to undergo reductive elimination, returning to its more stable divalent iodine(I) state. princeton.edu In this process, the dibenzothienyl iodide moiety functions as an exceptionally good leaving group, facilitating the transfer of its ligands to a wide range of nucleophiles. princeton.edu These transformations are valued for their mild reaction conditions and high selectivity, enabling the formation of various carbon-heteroatom and carbon-carbon bonds. arkat-usa.org The general applicability of this methodology is well-established for a wide array of iodoarenes. organic-chemistry.org

Table 2: General Conditions for the Synthesis of Hypervalent [Bis(acetoxy)iodo]arenes from Iodoarenes This interactive table showcases common methods applicable for the oxidation of this compound to its hypervalent iodine(III) derivative.

Iodoarene Oxidant Conditions Product Source
Iodobenzene m-Chloroperoxybenzoic acid (m-CPBA) Acetic acid [Bis(acetoxy)iodo]benzene organic-chemistry.org
Various Iodoarenes Sodium Perborate Acetic acid Various [Bis(acetoxy)iodo]arenes organic-chemistry.org
Iodobenzene Peracetic acid Acetic acid [Bis(acetoxy)iodo]benzene arkat-usa.org
Various Iodoarenes Sodium Hypochlorite Pentahydrate Acetic acid Various [Bis(acetoxy)iodo]arenes organic-chemistry.org

Future Research Directions and Emerging Areas

Development of Sustainable and Eco-Friendly Synthetic Methodologies

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, and the production of 2-Iododibenzothiophene and its derivatives is no exception. Research is increasingly focused on developing methodologies that are not only efficient but also environmentally benign. A primary goal is to move away from harsh reagents and solvents traditionally used in iodination and functionalization reactions.

Future synthetic strategies are expected to incorporate:

Aqueous and Green Solvents: The use of water or aqueous methanol (B129727) as a reaction medium is a promising eco-friendly approach. organic-chemistry.org Protocols using inexpensive and readily available reagents like potassium iodide (KI) and an oxidant such as ammonium (B1175870) peroxodisulfate in aqueous media can provide ortho-monoiodinated products at room temperature, minimizing the need for volatile organic solvents. organic-chemistry.org

Catalyst-Free and Organocatalytic Reactions: Exploring catalyst-free synthesis offers a significant environmental advantage by simplifying purification and reducing metallic waste. researchgate.net Additionally, the use of organocatalysts, such as L-proline, is being investigated for multicomponent reactions to build complex thiophene-containing structures under greener conditions. nih.gov

Energy-Efficient Processes: Methodologies that proceed efficiently at room temperature, like the citrus juice-mediated synthesis of thiophene-tethered benzothiazepines, highlight a trend towards reducing energy consumption in synthetic chemistry. researchgate.net

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product is a core tenet of green chemistry. Future research will likely focus on direct C-H iodination or one-pot cascade reactions that improve atom economy over traditional multi-step sequences. researchgate.net

The development of these sustainable methods will be crucial for the large-scale, environmentally responsible production of this compound and its derivatives for industrial and technological applications. mdpi.com

Advanced Characterization Techniques for Complex Derivatized Structures

As chemists synthesize increasingly complex molecules derived from this compound, the need for sophisticated characterization techniques becomes paramount. While standard methods like NMR spectroscopy (¹H and ¹³C), mass spectrometry (LC-MS, HRMS), and FT-IR spectroscopy remain fundamental nih.govrsc.orgresearchgate.net, future research will rely on a combination of advanced and specialized techniques to fully elucidate the structure, purity, and physicochemical properties of novel derivatives.

Key areas of development include:

High-Resolution Crystallography: Single-crystal X-ray diffraction will be indispensable for unambiguously determining the three-dimensional architecture of complex molecules and their packing in the solid state. nih.gov This is particularly crucial for understanding structure-property relationships in materials designed for electronic applications.

Advanced Spectroscopic Methods: Techniques like time-resolved fluorescence spectroscopy can provide insights into the dynamic behavior of excited states in novel materials, which is essential for applications in optoelectronics. nih.gov

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) will continue to be vital for assessing the thermal stability of new materials, a critical parameter for their processing and operational lifetime in devices. nih.gov

Combined Techniques: The integration of separation techniques with mass spectrometry (e.g., GC-MS, LC-MS) will be essential for analyzing complex reaction mixtures and ensuring the purity of the final compounds. rsc.org

These advanced characterization tools will provide the detailed structural and property data necessary to guide the rational design of next-generation materials based on the this compound scaffold. researchgate.netnih.gov

Exploration of Novel Catalytic Systems for Highly Selective Functionalization

The iodine atom in this compound makes it an ideal precursor for cross-coupling reactions to introduce new functional groups. However, achieving high selectivity at other positions on the dibenzothiophene (B1670422) core remains a challenge. Future research will heavily focus on the discovery and application of novel catalytic systems to control the regioselectivity of further functionalization.

Emerging catalytic strategies include:

Phase-Transfer Catalysis (PTC): PTC offers a powerful method for facilitating reactions between reactants in immiscible phases. mdpi.com By using phase-transfer catalysts like tetrabutylammonium (B224687) bromide, it is possible to enhance reaction rates and enable transformations under milder, eco-friendly conditions, such as using citrus juice as a natural acidic medium. researchgate.net This approach could be adapted for the selective functionalization of the dibenzothiophene core.

pH-Responsive Catalysts: An innovative area of research involves catalysts that exhibit phase-separation behavior based on pH. mdpi.com Such systems could allow for easy separation and recycling of the catalyst, aligning with green chemistry principles, while offering precise control over the reaction environment for selective transformations.

Directed Metalation: The development of catalysts that can selectively activate specific C-H bonds, potentially guided by the existing iodo-substituent or other directing groups, will be a significant breakthrough. This would allow for the precise, stepwise construction of highly functionalized dibenzothiophene derivatives.

These novel catalytic systems will be instrumental in moving beyond simple substitutions at the 2-position, enabling the synthesis of a much wider and more complex range of this compound derivatives with tailored properties.

Expanding Applications in Emerging Fields of Materials Science and Bioelectronics

Dibenzothiophene is a recognized building block for high-performance organic semiconductors. As a key intermediate, this compound is central to the synthesis of advanced materials for next-generation electronic and optoelectronic devices.

Future applications are anticipated in several high-growth areas:

Organic Field-Effect Transistors (OFETs): Derivatives of benzothieno[3,2-b]benzothiophene (BTBT), which can be synthesized from dibenzothiophene precursors, are renowned for their excellent charge transport characteristics. researchgate.netcityu.edu.hk Future work will leverage this compound to create novel BTBT-like structures with enhanced solubility, stability, and mobility for flexible and large-area electronics. researchgate.net

Organic Light-Emitting Diodes (OLEDs): Thiophene-based oligomers and polymers are fundamental components in OLEDs. researchgate.net The ability to functionalize the this compound core allows for the tuning of HOMO/LUMO energy levels, making the resulting materials promising candidates for hole-transporting or emissive layers in next-generation displays and lighting.

Organic Solar Cells (OSCs): The development of "push-pull" architectures is a key strategy in designing efficient organic photovoltaic materials. This compound serves as a versatile platform to which electron-donating or electron-withdrawing groups can be attached, creating novel materials for use as donors or non-fullerene acceptors in OSCs. researchgate.netresearchgate.net

Bioelectronics and Sensors: The semiconducting properties of dibenzothiophene derivatives make them suitable for applications at the interface of biology and electronics. This includes the development of highly sensitive chemical sensors, photodetectors, and synaptic devices that can mimic neuronal functions. researchgate.netcityu.edu.hk The functionalization capabilities offered by the iodo-group are key to attaching recognition elements or tuning the material's response to specific analytes.

The continued exploration of new synthetic routes originating from this compound will undoubtedly accelerate the development of commercialized organic semiconducting products. cityu.edu.hk

Integration of Computational Design and Artificial Intelligence for Compound Discovery

The traditional process of discovering new molecules is often time-consuming and resource-intensive. The integration of computational chemistry and artificial intelligence (AI) is set to revolutionize this paradigm, and the exploration of this compound derivatives is an ideal field for its application.

Key aspects of this integration include:

De Novo Design and Generative Models: AI-powered generative chemistry platforms can design novel molecular structures from scratch. researchgate.netyoutube.com By providing a set of desired properties (e.g., specific electronic bandgap, high charge mobility, or binding affinity to a biological target), these AI models can generate vast libraries of virtual this compound derivatives optimized for a particular application. researchgate.netnih.govacs.org

Predictive Modeling and Virtual Screening: Machine learning models can be trained to predict the physicochemical and biological properties of compounds, as well as their synthetic accessibility. researchgate.net This allows researchers to perform large-scale virtual screening of generated libraries to identify the most promising candidates for synthesis, significantly reducing the number of costly and time-consuming laboratory experiments.

Molecular Dynamics (MD) and DFT Simulations: Computational methods like Density Functional Theory (DFT) and MD simulations can provide deep insights at the molecular level. nih.gov These tools can be used to predict the geometric and electronic structures of new derivatives, understand their interactions in aggregates or thin films, and rationalize their performance in electronic devices, thereby guiding further design improvements.

AI-Assisted Retrosynthesis: A major challenge in compound discovery is planning a viable synthetic route. AI-based retrosynthesis tools can analyze a target molecule and propose potential synthetic pathways, evaluating the feasibility of each step and helping chemists to efficiently plan the laboratory synthesis of novel, computationally designed compounds. researchgate.netyoutube.com

Q & A

Q. What are the established synthetic protocols for 2-Iododibenzothiophene, and what factors influence reaction yields?

The Pd-catalyzed coupling of 2-iodothiophenol with alkynes is a widely used method. Key reaction conditions include Pd(OAc)₂ (15 mol%), TMEDA (20 mol%), AgTFA (1.1 equiv.) in DMF at 110°C under N₂ for 24 hours. Yields (moderate to good) are influenced by catalyst loading, solvent choice, temperature, and alkyne equivalents. Lower yields may result from incomplete conversion or side reactions like homocoupling .

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?

High-Resolution Mass Spectrometry (HRMS) is critical for confirming molecular formulas, while ¹H/¹³C NMR and X-ray crystallography provide structural elucidation. For example, HRMS analysis was utilized in recent studies to validate benzo[b]thiophene derivatives, as noted in synthetic protocols . UV-Vis and fluorescence spectroscopy are employed for electronic property analysis, particularly in derivatives with extended conjugation .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

While specific safety data for this compound is limited, related compounds like dibenzothiophene require precautions:

  • Use fume hoods to avoid inhalation.
  • Wear nitrile gloves and lab coats.
  • Store away from oxidizers. In case of exposure, seek medical observation for 48 hours due to delayed toxicity symptoms .

Advanced Research Questions

Q. How can researchers address discrepancies in reported yields for Pd-catalyzed synthesis of 2-substituted benzo[b]thiophenes?

Contradictions in yields often arise from variations in:

  • Catalyst activation : AgTFA’s role in scavenging iodide ions can affect Pd catalyst efficiency.
  • Substrate purity : Trace moisture in DMF or alkyne substrates may deactivate the catalyst.
  • Reaction monitoring : Use TLC or GC-MS to track intermediate formation and optimize reaction time. Systematic replication of protocols with controlled parameters (e.g., anhydrous solvents, degassed systems) is recommended .

Q. What computational methods are employed to study the electronic properties of this compound, and how do they inform synthetic design?

Density Functional Theory (DFT) calculations predict HOMO/LUMO levels and charge distribution, guiding the design of derivatives for optoelectronic applications. For instance, studies on analogous thiophene systems use DFT to correlate substituent effects (e.g., electron-withdrawing iodine) with fluorescence quantum yields . Molecular docking simulations also assess pharmacological potential, such as cannabinoid receptor binding affinity in 2-aryl-substituted derivatives .

Q. What strategies mitigate side reactions (e.g., homocoupling) in Pd-catalyzed syntheses of this compound?

  • Additive optimization : Silver salts (AgTFA) suppress iodide-mediated catalyst poisoning.
  • Alkyne stoichiometry : Using 4 equivalents of alkyne minimizes undesired dimerization.
  • Solvent effects : Polar aprotic solvents (DMF) enhance Pd solubility and reaction homogeneity. Post-reaction purification via column chromatography or recrystallization isolates target products .

Q. How can researchers leverage this compound as a building block for drug discovery?

Its iodine moiety enables cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce pharmacophores. For example, 2-(4-methoxyphenyl)benzo[b]thiophene derivatives exhibit fluorescence for bioimaging, while others act as cannabinoid receptor ligands. Structure-activity relationship (SAR) studies optimize substituent positions for target engagement .

Methodological Guidance

Q. What literature search strategies are effective for identifying synthetic routes to this compound?

  • Use SciFinder with CAS Registry Numbers (e.g., 132-65-0 for dibenzothiophene) for precise results.
  • Combine keywords: “this compound synthesis,” “Pd-catalyzed thiophenol coupling,” and “benzo[b]thiophene derivatives.”
  • Review patents and journal articles citing foundational papers (e.g., Pd-catalyzed protocols in J. Org. Chem.) .

Q. How should researchers design experiments to compare the reactivity of this compound with other halogenated thiophenes?

  • Conduct competitive coupling reactions under identical conditions.
  • Monitor reaction progress via ¹H NMR or GC-MS.
  • Calculate turnover numbers (TONs) and compare activation barriers using Arrhenius plots. Reference studies on bromo/chloro-thiophenes to contextualize results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.